4-(9H-fluoren-9-yl)-4-phenylbutan-2-one
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Overview
Description
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one is a compound that features a fluorene moiety attached to a butanone backbone. Fluorene derivatives are known for their thermal stability, high quantum yields, and good charge transport properties . These properties make them valuable in various applications, including organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method to synthesize fluorene derivatives is via intramolecular Friedel-Crafts alkylation of chalcones, catalyzed by trifluoromethanesulfonic acid (TfOH) in nitromethane at 80°C . This method yields up to 99% . Another method involves the aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions .
Industrial Production Methods
Industrial production methods for fluorene derivatives often involve large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride (AlCl3) or iron chloride (FeCl3) supported on molecular sieves . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to 9-fluorenones using air oxidation in the presence of KOH in THF.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: KOH in THF under ambient conditions.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: 9-fluorenones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated fluorenes.
Scientific Research Applications
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed as fluorescent probes and labels in biological studies.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of OLEDs, solar cells, and thin-film transistors.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-yl)-4-phenylbutan-2-one involves its interaction with various molecular targets and pathways. For example, fluorene derivatives have been shown to bind to the active sites of enzymes, inhibiting their activity . This binding can lead to the disruption of cellular processes, making these compounds potential candidates for antimicrobial and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-yl)acetic acid
- 9,9-bis(4-hydroxyphenyl)fluorene
- 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole
Uniqueness
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a fluorene moiety with a butanone backbone allows for unique reactivity and applications, particularly in the fields of organic electronics and medicinal chemistry.
Properties
CAS No. |
90033-34-4 |
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Molecular Formula |
C23H20O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C23H20O/c1-16(24)15-22(17-9-3-2-4-10-17)23-20-13-7-5-11-18(20)19-12-6-8-14-21(19)23/h2-14,22-23H,15H2,1H3 |
InChI Key |
LCGAZWAPCADLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
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